molecular formula C13H11N3O2S2 B606888 CycLuc1 CAS No. 1247879-16-8

CycLuc1

货号: B606888
CAS 编号: 1247879-16-8
分子量: 305.37
InChI 键: HBZBAMXERPYTFS-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CycLuc1 is a synthetic luciferase substrate, brain penetrant and displays NIR emission. This compound offers brighter bioluminescence and improved imaging in mouse models at lower doses than the standard D-luciferin. This compound binds to luciferase with higher affinity and and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin. This compound is shown to readily cross the blood-brain barrier in mice and provides much improved noninvasive bioluminescence imaging (BLI) of the brain at lower dose when compared to D-luciferin. This compound yields about 10-fold higher bioluminescent signal than D-luciferin when Luc2 luciferase expressing 4T1 breast cancer cells are implanted into the mammary fat pads of BABL/c mice.

作用机制

Target of Action

CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . This compound binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .

Mode of Action

This compound interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When this compound is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that this compound may have a more efficient interaction with luciferase, leading to increased bioluminescence.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. This compound, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .

Pharmacokinetics

This compound exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes this compound particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .

Result of Action

The primary result of this compound’s action is the production of bioluminescence. When used with luciferase, this compound produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the distribution of this compound in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, this compound’s action can be influenced by the presence of luciferase-expressing cells in the environment

生化分析

Biochemical Properties

CycLuc1 interacts primarily with the enzyme luciferase . It binds to luciferase with higher affinity than D-luciferin . This interaction results in the emission of light, a process that is central to bioluminescence imaging . This compound emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin .

Cellular Effects

This compound has been shown to readily cross the blood-brain barrier in mice . This property allows for improved noninvasive bioluminescence imaging (BLI) of the brain at lower doses compared to D-luciferin . It also yields about 10-fold higher bioluminescent signal than D-luciferin when luciferase-expressing cells are implanted into mice .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with luciferase. Upon binding to luciferase, this compound undergoes an enzymatic reaction that results in the emission of light . This light emission is significantly greater than that produced by D-luciferin, contributing to the superior imaging capabilities of this compound .

Temporal Effects in Laboratory Settings

This compound exhibits a rapid (4-5 min), long-lasting, and steady signal peak following an intravenous injection in mice . This suggests that this compound is stable and does not degrade rapidly in vivo .

Dosage Effects in Animal Models

In animal models, this compound has been shown to provide robust and reproducible imaging at a dose of 5 mg/kg . An increased photon flux was observed with a dose of 10 mg/kg, while escalation to 15 or 20 mg/kg provided marginal additional gains in photon flux .

Transport and Distribution

This compound is known to readily cross the blood-brain barrier in mice This suggests that it can be transported and distributed within various tissues in the body

生物活性

CycLuc1 is a synthetic luciferin derivative that has garnered attention for its enhanced bioluminescent properties, particularly in the context of in vivo imaging. This article delves into the biological activity of this compound, highlighting its efficacy in bioluminescence imaging, its pharmacokinetics, and its comparative advantages over traditional luciferins like d-luciferin.

Overview of this compound

This compound (cyclic luciferin) is designed to improve the sensitivity and resolution of bioluminescence imaging (BLI). It emits light in the near-infrared (NIR) range, peaking at 599 nm, which allows for deeper tissue penetration compared to conventional luciferins. This property is particularly beneficial for imaging applications in live animals, especially in the brain where light penetration is critical due to the blood-brain barrier .

This compound acts as a substrate for firefly luciferase (Fluc), facilitating bioluminescence through a chemical reaction that produces photons. The efficiency of this reaction is influenced by factors such as substrate concentration and cell membrane permeability. Studies indicate that this compound exhibits a dose-dependent increase in luminescence, with optimal effects observed at concentrations significantly lower than those required for d-luciferin .

Comparative Efficacy

In various studies, this compound has demonstrated superior performance compared to d-luciferin:

  • Bioluminescence Emission : In experiments involving male C57BL/6 mice, this compound administration resulted in a three- to fourfold increase in bioluminescent emission from targeted brain regions (subfornical organ and paraventricular nucleus) at 10- to 20-fold lower doses than d-luciferin .
  • Duration of Signal : The luminescent signal from this compound persisted longer after administration, allowing for more extended imaging periods without the need for repeated dosing .

Table 1: Comparative Bioluminescence Emission

SubstrateDose (mg/kg)AUC (Total Emission)Peak Luminescence (nm)
d-luciferin1502.78×1062.78\times 10^6550
This compound52.61×1062.61\times 10^6599
This compound7.54.03×1064.03\times 10^6599
This compound154.95×1064.95\times 10^6599

Study on Gene Expression Imaging

A pivotal study investigated the use of this compound for monitoring gene expression in specific brain regions involved in cardiovascular regulation. Mice were injected with an adenovirus encoding luciferase, followed by administration of either d-luciferin or this compound. Results showed that:

  • This compound provided significantly higher photon emissions , enhancing the ability to visualize gene expression within the subfornical organ and paraventricular nucleus .
  • This compound's effectiveness was particularly pronounced at lower doses , indicating its potential as a more efficient substrate for BLI in preclinical research settings.

Pharmacokinetics and Safety Profile

Research examining the pharmacokinetics of this compound indicates that it can effectively cross the blood-brain barrier, enabling robust imaging capabilities in brain tissues. The compound's safety profile has been assessed through various toxicity studies, showing no significant adverse effects at effective dosing levels used for imaging purposes .

属性

IUPAC Name

(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBAMXERPYTFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。